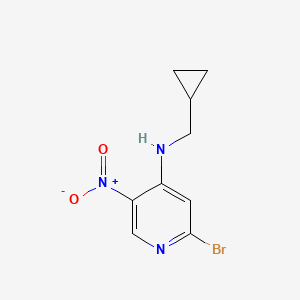
2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a nitro group, and a cyclopropylmethyl group attached to the pyridine ring. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of a pyridine derivative, followed by the introduction of the nitro group and the cyclopropylmethylamine moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-amino-N-(cyclopropylmethyl)-5-nitropyridin-4-amine.
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Scientific Research Applications
2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and the bromine atom can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(methyl)-5-nitropyridin-4-amine: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
2-Chloro-N-(cyclopropylmethyl)-5-nitropyridin-4-amine: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-N-(cyclopropylmethyl)-4-nitropyridin-3-amine: Similar structure but with the nitro group at a different position on the pyridine ring.
Uniqueness
2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine is unique due to the specific combination of substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group can enhance its stability and binding affinity to certain molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10BrN3O2 |
|---|---|
Molecular Weight |
272.10 g/mol |
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine |
InChI |
InChI=1S/C9H10BrN3O2/c10-9-3-7(11-4-6-1-2-6)8(5-12-9)13(14)15/h3,5-6H,1-2,4H2,(H,11,12) |
InChI Key |
PYBFTFFNQKBZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC(=NC=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


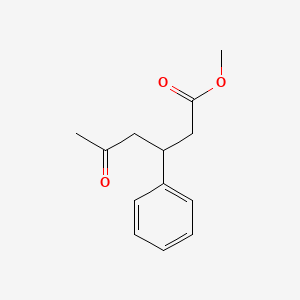
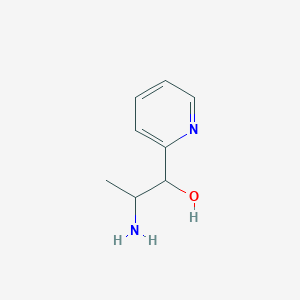
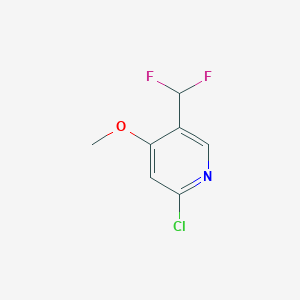
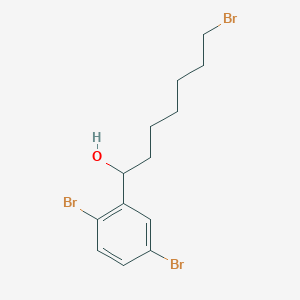
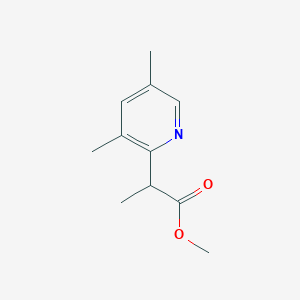
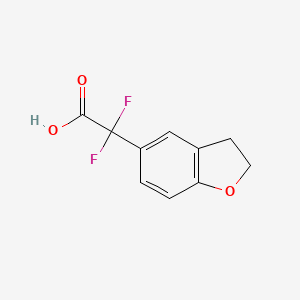
![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)

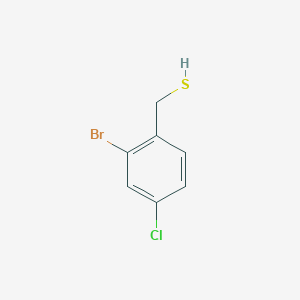
![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)
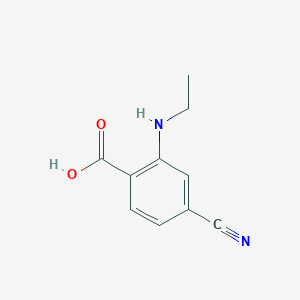
![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)


